4-(4-Tert-butylphenyl)piperidine-4-carbonitrile
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Overview
Description
4-(4-Tert-butylphenyl)piperidine-4-carbonitrile is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a tert-butylphenyl group and a carbonitrile group
Preparation Methods
The synthesis of 4-(4-Tert-butylphenyl)piperidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylphenylamine and 4-piperidone.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base.
Synthetic Route: The 4-tert-butylphenylamine is reacted with 4-piperidone to form the intermediate 4-(4-tert-butylphenyl)piperidine.
Chemical Reactions Analysis
4-(4-Tert-butylphenyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the carbonitrile group to an amine.
Scientific Research Applications
4-(4-Tert-butylphenyl)piperidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurological pathways, thereby exerting its effects on the central nervous system .
Comparison with Similar Compounds
4-(4-Tert-butylphenyl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-Boc-4-AP (tert-butyl 4-anilinopiperidine-1-carboxylate): This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H22N2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C16H22N2/c1-15(2,3)13-4-6-14(7-5-13)16(12-17)8-10-18-11-9-16/h4-7,18H,8-11H2,1-3H3 |
InChI Key |
SEKHOZGLAWIYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCNCC2)C#N |
Origin of Product |
United States |
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